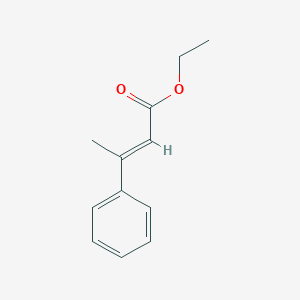

Ethyl 3-phenylbut-2-enoate

Vue d'ensemble

Description

Ethyl 3-phenylbut-2-enoate, also known as ethyl trans-beta-methylcinnamate, is an organic compound with the molecular formula C12H14O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including the fragrance industry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylbut-2-enoate can be synthesized through several methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-phenylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol for ester hydrolysis.

Major Products:

Oxidation: 3-phenylbut-2-enoic acid.

Reduction: 3-phenylbutanol.

Substitution: 3-phenylbut-2-enoic acid (from ester hydrolysis).

Applications De Recherche Scientifique

Synthetic Applications

Ethyl 3-phenylbut-2-enoate serves as a crucial intermediate in several synthetic pathways:

- Heck Reaction : It is utilized in the Heck reaction to form trisubstituted alkenes under environmentally friendly conditions. This method allows for the synthesis of complex organic molecules that are valuable in pharmaceuticals and agrochemicals .

- Horner-Wadsworth-Emmons Reaction : This compound can be synthesized through the Horner-Wadsworth-Emmons reaction, which involves the reaction of acetophenone with triethylphosphonoacetate. This method yields α,β-unsaturated esters efficiently .

- Sigmatropic Rearrangement : this compound has been studied for its potential in sigmatropic rearrangements, which are important for synthesizing complex organic structures .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibacterial agents .

- Antioxidant Activity : this compound and its analogs have demonstrated antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

Industrial Applications

In addition to its role in synthetic organic chemistry, this compound finds applications in various industrial processes:

- Flavor and Fragrance Industry : This compound is used as a flavoring agent due to its pleasant aroma profile. It can be found in perfumes and food products as a flavor enhancer .

- Polymer Chemistry : this compound is also utilized in polymerization processes to create copolymers with specific properties, enhancing material performance in applications such as coatings and adhesives .

Case Study 1: Green Chemistry Approach

A recent study implemented a green Heck reaction using this compound as a key intermediate to synthesize trisubstituted alkenes. The protocol emphasized minimal waste and energy consumption while achieving high yields of desired products .

Case Study 2: Antimicrobial Research

Research conducted on various derivatives of this compound highlighted its effectiveness against specific bacterial strains. The study suggested modifications to enhance its efficacy and reduce toxicity, paving the way for new antimicrobial formulations .

Mécanisme D'action

The mechanism of action of ethyl 3-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- Ethyl cinnamate

- Ethyl 3-phenylpropanoate

- Ethyl 3-phenyl-2-butenoate

Comparison: Ethyl 3-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of a phenyl group and a double bond in the but-2-enoate moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Activité Biologique

Ethyl 3-phenylbut-2-enoate, also known as ethyl (E)-3-phenylbut-2-enoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester with the following chemical structure:

Key Features:

- Contains a phenyl group attached to a but-2-enoate moiety.

- Exhibits a double bond between the second and third carbon atoms of the butanoic acid chain.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound's antimicrobial activity was assessed using the overlay method, where it showed significant inhibition of bacterial growth .

- Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes and receptors in biological systems .

- Antioxidant Activity : This compound has also been studied for its ability to scavenge free radicals, which can contribute to oxidative stress in cells. Its antioxidant capacity may provide protective effects against cellular damage.

The mechanism of action of this compound involves its interaction with various molecular targets:

- Enzyme Interactions : The compound may inhibit specific enzymes involved in inflammatory responses or bacterial metabolism.

- Receptor Modulation : It could interact with cellular receptors that mediate inflammation and immune responses, leading to altered signaling pathways .

Synthesis and Preparation Methods

This compound can be synthesized through several methods:

- Esterification Reaction : The most common method involves the esterification of 3-phenylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

- Industrial Production : In industrial settings, continuous flow reactors are often used to optimize reaction conditions and increase yield, followed by purification techniques such as distillation .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other bacteria | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antioxidant | Scavenges free radicals |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using disk diffusion methods. The results indicated a significant zone of inhibition against MRSA, suggesting its potential as a therapeutic agent in combating resistant bacterial infections .

Case Study: Anti-inflammatory Mechanism

In another investigation, this compound was tested for its anti-inflammatory effects in vitro. The compound was found to reduce the production of pro-inflammatory cytokines in human cell lines, indicating its potential utility in treating inflammatory diseases .

Propriétés

IUPAC Name |

ethyl (E)-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXHSWOMMFBMLL-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304961 | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-72-9 | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is ethyl 3-phenylbut-2-enoate frequently used as a model substrate in asymmetric hydrogenation studies?

A: this compound is a prochiral trisubstituted alkene, making it a suitable substrate for evaluating the effectiveness of new chiral catalysts in asymmetric hydrogenation reactions [, ]. Its structure offers a good balance of reactivity and steric hindrance, allowing researchers to assess the catalyst's ability to differentiate between the two enantiofaces of the double bond. This differentiation is crucial for achieving high enantioselectivity, a key goal in asymmetric synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.